molecular formula C29H41N7O4S B1684167 WRR-483 CAS No. 1076088-50-0

WRR-483

Cat. No.: B1684167
CAS No.: 1076088-50-0
M. Wt: 583.7 g/mol
InChI Key: QLVPCZICLZOVOF-GQCXWPLSSA-N
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Description

WRR-483 is a potent and selective cysteine protease inhibitor, specifically designed to target cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi. This compound has shown significant promise in the treatment of Chagas’ disease, a tropical parasitic disease caused by Trypanosoma cruzi .

Preparation Methods

Synthetic Routes and Reaction Conditions: WRR-483 is synthesized as an analog of K11777. The synthesis involves the incorporation of a vinyl sulfone moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:

Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions: WRR-483 primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Table 1: Comparison of WRR-483 and K11777

FeatureThis compoundK11777
TypeIrreversible cysteine protease inhibitorIrreversible cysteine protease inhibitor
TargetCruzainCruzain
Efficacy in vitroHigh potency against T. cruziHigh potency against T. cruzi
Efficacy in vivoEffective in murine modelsEffective in murine and canine models
Structural InsightCrystal structure availableCrystal structure available

Efficacy Against Trypanosoma cruzi

In vitro studies demonstrate that this compound exhibits significant trypanocidal activity against T. cruzi. The compound shows a pH-dependent affinity for cruzain, enhancing its effectiveness under various physiological conditions. In vivo studies using murine models indicate that this compound can effectively eradicate T. cruzi infections, comparable to established treatments .

Case Study: Murine Model of Acute Chagas Disease

In a controlled study, mice infected with T. cruzi were treated with this compound. The results indicated:

  • Complete eradication of parasitemia within two weeks.
  • No observable toxicity at therapeutic doses.
  • Significant reduction in inflammation markers associated with Chagas disease.

Broader Implications and Future Directions

Beyond its application in treating Chagas disease, this compound has been evaluated for its activity against other pathogens. Notably, it has demonstrated efficacy against Entamoeba histolytica through inhibition of the virulence factor EhCP1 . This broad-spectrum activity suggests potential applications in treating other parasitic infections.

Table 2: Potential Applications of this compound

ApplicationPathogenStatus
Chagas Disease TreatmentTrypanosoma cruziPreclinical studies completed
Amoebiasis TreatmentEntamoeba histolyticaUnder investigation

Mechanism of Action

WRR-483 exerts its effects by covalently binding to the active site cysteine of cruzain, thereby inhibiting the enzyme’s activity. This inhibition prevents the parasite from carrying out essential proteolytic functions, leading to its death. The molecular targets include the active site residues of cruzain, and the pathways involved are those related to proteolysis and parasite survival .

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

CAS No.

1076088-50-0

Molecular Formula

C29H41N7O4S

Molecular Weight

583.7 g/mol

IUPAC Name

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1

InChI Key

QLVPCZICLZOVOF-GQCXWPLSSA-N

SMILES

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WRR-483;  WRR 483;  WRR483.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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